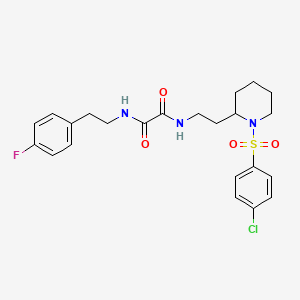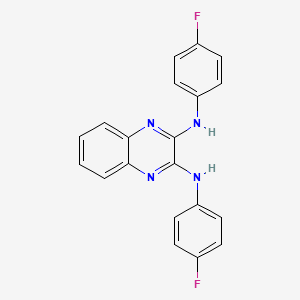
N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LQZ-7I es un compuesto químico conocido por su función como inhibidor que se dirige a la survivina. La survivina es un miembro de la familia de proteínas inhibidoras de la apoptosis, que desempeña un papel crucial en la inhibición de la muerte celular y la promoción de la división celular. LQZ-7I ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la dimerización de la survivina, induciendo así la apoptosis en las células cancerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Las rutas sintéticas específicas y las condiciones de reacción son propietarias y se detallan en la literatura química especializada .
Métodos de producción industrial: La producción industrial de LQZ-7I normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica posteriormente utilizando técnicas como la cristalización o la cromatografía para lograr la calidad deseada para las aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: LQZ-7I principalmente experimenta reacciones que involucran su interacción con la survivina. Inhibe la dimerización de la survivina, lo que lleva a la degradación de la survivina de una manera dependiente del proteasoma .
Reactivos y condiciones comunes: Las reacciones que involucran LQZ-7I normalmente se llevan a cabo bajo condiciones de laboratorio controladas, utilizando reactivos como el dimetilsulfóxido (DMSO) para la solubilización. El compuesto es estable bajo condiciones de laboratorio estándar y no experimenta una degradación significativa .
Productos principales formados: El producto principal formado a partir de la reacción de LQZ-7I con la survivina es la propia degradación de la survivina, lo que lleva a la inducción de la apoptosis en las células cancerosas .
Aplicaciones Científicas De Investigación
LQZ-7I tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la investigación del cáncer. Se ha demostrado que inhibe eficazmente el crecimiento de tumores xenotrasplantados in vivo e induce la pérdida de survivina en los tumores. Esto lo convierte en una herramienta valiosa para estudiar el papel de la survivina en el cáncer y desarrollar posibles estrategias terapéuticas .
Además de la investigación del cáncer, LQZ-7I también se utiliza en estudios relacionados con la apoptosis, la división celular y el desarrollo de nuevas moléculas anticancerígenas. Su capacidad para dirigirse selectivamente a la survivina lo convierte en un candidato prometedor para futuras investigaciones en diversos campos biológicos y médicos .
Mecanismo De Acción
LQZ-7I ejerce sus efectos al dirigirse a la survivina, una proteína que inhibe la apoptosis y promueve la división celular. Al inhibir la dimerización de la survivina, LQZ-7I induce la degradación de la survivina de una manera dependiente del proteasoma. Esto conduce a la inducción de la apoptosis en las células cancerosas, inhibiendo así su crecimiento y proliferación .
Comparación Con Compuestos Similares
LQZ-7I es único en su capacidad para dirigirse selectivamente a la survivina e inducir su degradación. Compuestos similares incluyen LQZ-7 y LQZ-7F, que también inhiben la dimerización de la survivina pero con diferentes grados de eficacia. LQZ-7I ha mostrado una citotoxicidad mejorada en comparación con su compuesto madre LQZ-7, convirtiéndolo en un inhibidor más potente de la survivina .
Lista de compuestos similares:- LQZ-7
- LQZ-7F
- S12
Estos compuestos comparten un mecanismo de acción similar pero difieren en su potencia y selectividad hacia la survivina .
Propiedades
IUPAC Name |
2-N,3-N-bis(4-fluorophenyl)quinoxaline-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCKOKYSVPFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(Aminomethyl)cyclohexyl]-2-tert-butyl-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride](/img/structure/B2913192.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2913193.png)
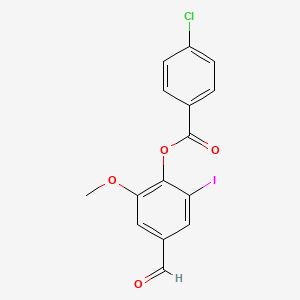
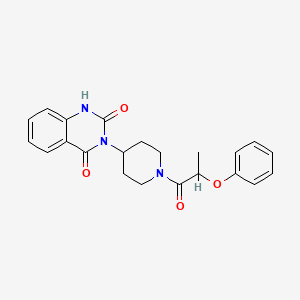
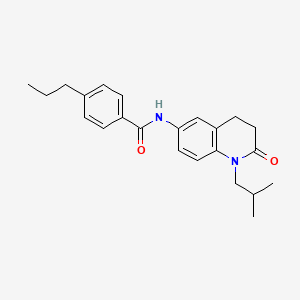
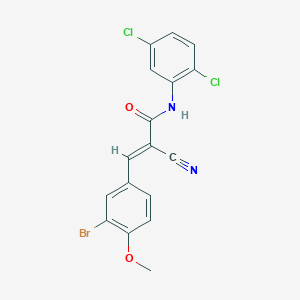
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2913204.png)
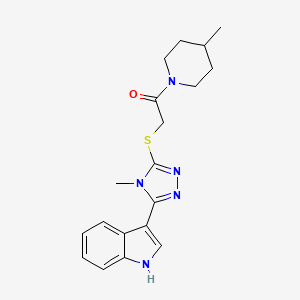
![1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2913209.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B2913210.png)
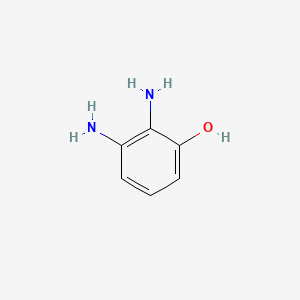
![ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2913212.png)
![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)
